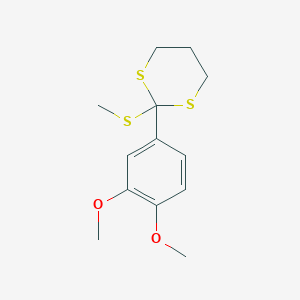
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. This particular compound features a 3,4-dimethoxyphenyl group and a methylsulfanyl group attached to the 1,3-dithiane ring, making it a unique and versatile molecule in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane typically involves the following steps:
Formation of the 1,3-dithiane ring: This can be achieved by reacting a carbonyl compound (such as an aldehyde or ketone) with 1,3-propanedithiol in the presence of an acid catalyst like boron trifluoride etherate.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the 1,3-dithiane with a 3,4-dimethoxyphenyl halide (such as 3,4-dimethoxybenzyl chloride) under basic conditions, typically using a strong base like sodium hydride.
Addition of the methylsulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound using reagents like Raney nickel or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Raney nickel, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: New compounds with different substituents replacing the methylsulfanyl group.
科学研究应用
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed and cleaved under specific conditions, allowing for the temporary protection of reactive carbonyl groups during multi-step synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1,3-dithiane: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)-1,3-dithiane: Lacks the 3,4-dimethoxyphenyl group.
1,3-Dithiane: The parent compound without any substituents.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane is unique due to the presence of both the 3,4-dimethoxyphenyl group and the methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile and valuable compound in synthetic chemistry and various research applications.
属性
CAS 编号 |
128155-62-4 |
|---|---|
分子式 |
C13H18O2S3 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-2-methylsulfanyl-1,3-dithiane |
InChI |
InChI=1S/C13H18O2S3/c1-14-11-6-5-10(9-12(11)15-2)13(16-3)17-7-4-8-18-13/h5-6,9H,4,7-8H2,1-3H3 |
InChI 键 |
LBTMYXDTAGQWTR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2(SCCCS2)SC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


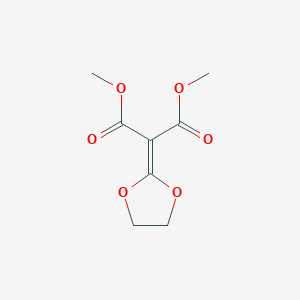


![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
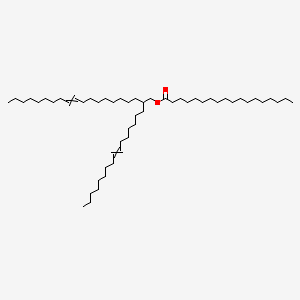

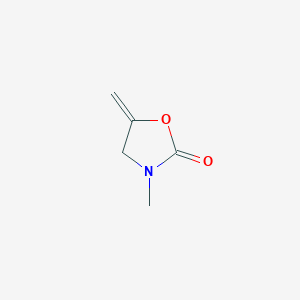
![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)

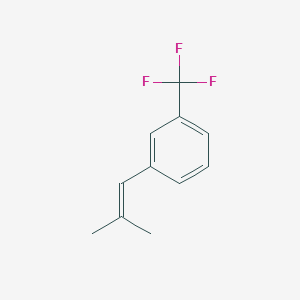
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)

![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)
